Ethyl 2-ethyloxazole-4-carboxylate
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Overview
Description
Ethyl 2-ethyloxazole-4-carboxylate is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and material science. This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The presence of the oxazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with ethylamine to form an intermediate, which then undergoes cyclization in the presence of a base to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxazole-4-carboxylic acid derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-ethyloxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 2-ethyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it can bind to active sites of enzymes, altering their function .
Comparison with Similar Compounds
Oxazole-4-carboxylic acid: Shares the oxazole ring but lacks the ethyl ester group.
2-Ethyl-4-methylthiazole: Similar structure but contains a sulfur atom instead of oxygen.
2,5-Disubstituted oxazole derivatives: These compounds have different substituents on the oxazole ring but share similar chemical properties
Uniqueness: Ethyl 2-ethyloxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-ethyl-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-7-9-6(5-12-7)8(10)11-4-2/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKZUPQJVLTAPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CO1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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